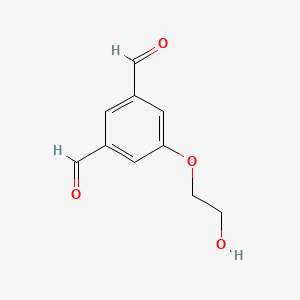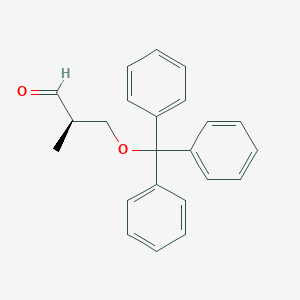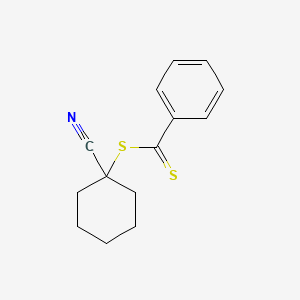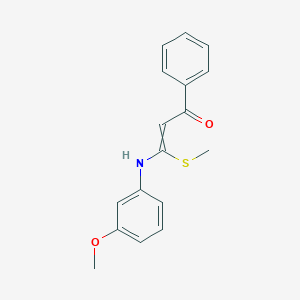
2H-1,2-Benzoxaphosphorin, 2,5,6,7,8-pentachloro-4-phenyl-, 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,2-Benzoxaphosphorin, 2,5,6,7,8-pentachloro-4-phenyl-, 2-oxide is a chemical compound with the molecular formula C14H6Cl5O2P It is known for its unique structure, which includes a benzoxaphosphorin ring system substituted with multiple chlorine atoms and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2-Benzoxaphosphorin, 2,5,6,7,8-pentachloro-4-phenyl-, 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chlorination of a benzoxaphosphorin precursor, followed by the introduction of a phenyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,2-Benzoxaphosphorin, 2,5,6,7,8-pentachloro-4-phenyl-, 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the phosphorin ring.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state phosphorin compounds, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2H-1,2-Benzoxaphosphorin, 2,5,6,7,8-pentachloro-4-phenyl-, 2-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2H-1,2-Benzoxaphosphorin, 2,5,6,7,8-pentachloro-4-phenyl-, 2-oxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1,2-Benzoxaphosphorin, 4-phenyl-, 2-oxide: Lacks the multiple chlorine substitutions, resulting in different chemical properties.
2H-1,2-Benzoxaphosphorin, 2,5,6,7,8-pentachloro-4-methyl-, 2-oxide: Substituted with a methyl group instead of a phenyl group, leading to variations in reactivity and applications.
Uniqueness
2H-1,2-Benzoxaphosphorin, 2,5,6,7,8-pentachloro-4-phenyl-, 2-oxide is unique due to its multiple chlorine substitutions and phenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
515836-36-9 |
|---|---|
Formule moléculaire |
C14H6Cl5O2P |
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
2,5,6,7,8-pentachloro-4-phenyl-1,2λ5-benzoxaphosphinine 2-oxide |
InChI |
InChI=1S/C14H6Cl5O2P/c15-10-9-8(7-4-2-1-3-5-7)6-22(19,20)21-14(9)13(18)12(17)11(10)16/h1-6H |
Clé InChI |
VRRXATSMGWOVDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CP(=O)(OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiourea, N-[2-(methylthio)phenyl]-N'-2-pyridinyl-](/img/structure/B14237361.png)

![2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde](/img/structure/B14237369.png)
![4,4'-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine)](/img/structure/B14237393.png)
![2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14237396.png)




![Butanoic acid, 1-[(diethoxyphosphinyl)oxy]ethyl ester](/img/structure/B14237417.png)


![2-Propenamide, N,N-bis[(1R)-1-phenylethyl]-](/img/structure/B14237433.png)
![1-Cyclohexyl-2-[4-(4-methylbenzene-1-sulfonyl)morpholin-2-yl]ethan-1-one](/img/structure/B14237441.png)
